5-amino-3-chloro-1,2-thiazole-4-carbonitrile
Description
5-Amino-3-chloro-1,2-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 5, a chlorine atom at position 3, and a nitrile group at position 3.
Properties
CAS No. |
3889-68-7 |
|---|---|
Molecular Formula |
C4H2ClN3S |
Molecular Weight |
159.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Halogenated Precursors
A widely employed method involves the cyclization of halogenated intermediates using sulfur- and nitrogen-containing reagents. For example, 2-amino-5-nitroanthranilonitrile serves as a starting material in a multi-step sequence. Treatment with N,N-dimethylformamide dimethyl acetal (DMFDMA) under microwave irradiation at 105°C for 15 minutes generates an N,N-dimethylformamidine intermediate. Subsequent reaction with aromatic amines in acetic acid at 118°C for 20 minutes yields substituted quinazolinones, which undergo bromination and cyclization with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to introduce the chloro substituent.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Formamidine formation | DMFDMA, microwave (105°C, 15 min) | 85–92% |
| Cyclization | Appel salt, CH₂Cl₂, pyridine, CuI catalyst | 67% |
This route is notable for its scalability, with copper(I) catalysts enhancing ring-closure efficiency.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. In one protocol, 3-phenyl-4-thioxo-2-thiazolidinone undergoes Knöevenagel condensation with pyrazole-4-carbaldehydes in polyethylene glycol-400 (PEG-400) at room temperature, eliminating the need for traditional catalysts. The chloro group is introduced via Appel salt-mediated cyclization under microwave conditions (130°C, 20 minutes), achieving a 67% yield for the final product.
Advantages of Microwave Methods
-
Reduced reaction time (20–30 minutes vs. hours)
-
Improved regioselectivity due to uniform heating
Optimization of Reaction Parameters
Solvent and Catalyst Selection
Polar aprotic solvents like DMF and dichloromethane are preferred for their ability to stabilize intermediates. PEG-400, a green solvent, has emerged as an alternative, enabling reactions at ambient temperatures with comparable yields. Catalysts such as CuI and Fe₃O₄@SiO₂@vanillin@thioglycolic acid nano-catalysts enhance cyclization efficiency, with the latter allowing five reuse cycles without activity loss.
Temperature and pH Control
Optimal pH (6–7) ensures protonation of amino groups, facilitating nucleophilic attack during cyclization. Temperatures above 100°C are critical for Appel salt reactivity but require careful monitoring to prevent decomposition.
Industrial-Scale Production Strategies
Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and pressure. Bromination steps utilize gaseous bromine in acetic acid, with in-line neutralization systems to handle excess reagent. Industrial protocols prioritize:
-
Cost efficiency : Bulk procurement of Appel salt and DMFDMA
-
Waste reduction : Solvent recovery systems for dichloromethane
-
Quality control : Online HPLC monitoring for intermediate purity
Analytical Characterization
Post-synthesis validation employs spectroscopic techniques:
Table 2: Spectroscopic Data
| Technique | Key Features | Source |
|---|---|---|
| IR Spectroscopy | -C≡N stretch at 2220 cm⁻¹, -NH₂ at 3350 cm⁻¹ | |
| ¹H NMR (DMSO-d6) | Aromatic protons at δ 7.2–7.8 ppm | |
| Mass Spectrometry | [M+H]⁺ peak at m/z 159.6 |
X-ray crystallography confirms the Z-configuration of thiazole derivatives, critical for biological activity .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-chloro-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazoles with various functional groups.
Scientific Research Applications
5-amino-3-chloro-1,2-thiazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-3-chloro-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
Key structural differences among similar compounds arise from variations in substituents and heterocycle types:
Key Observations :
- Electron-withdrawing groups (Cl, CF₃, CN) increase electrophilicity at the nitrile group, facilitating nucleophilic additions .
- Aromatic substituents (e.g., phenyl) enhance π-π interactions in crystal packing .
- Amino groups improve solubility and hydrogen-bonding capacity, critical for biological activity .
Physicochemical Properties
Physical and Thermal Properties
Data from analogs suggest trends in properties:
Insights :
Implications :
- Metal-catalyzed cross-coupling (e.g., Suzuki) is effective for aryl substitution .
- Halogenation of thiazole cores achieves high yields but may require harsh conditions .
Reactivity and Stability
Functional Group Reactivity
- Chlorine substituents : Susceptible to nucleophilic substitution (e.g., SNAr) under basic conditions .
- Trifluoromethyl groups : Electron-withdrawing effect stabilizes the thiazole ring against oxidation .
- Amino groups: Participate in hydrogen bonding and Schiff base formation, relevant in drug design .
Biological Activity
5-Amino-3-chloro-1,2-thiazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
Chemical Formula : C5H3ClN4S
Molecular Weight : 188.62 g/mol
Structural Features : The compound contains a thiazole ring with an amino group at the 5-position, a chloro group at the 3-position, and a carbonitrile group at the 4-position. The presence of these functional groups is believed to enhance its biological activity.
Antimicrobial Activity
Research indicates that 5-amino-3-chloro-1,2-thiazole-4-carbonitrile exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 14 | 64 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 5-amino-3-chloro-1,2-thiazole-4-carbonitrile has been explored in various studies. It has shown promising results against multiple cancer cell lines, including breast and lung cancer.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathways |
| A549 (Lung Cancer) | 8.2 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, indicating its potential as a therapeutic agent in oncology.
The biological activity of 5-amino-3-chloro-1,2-thiazole-4-carbonitrile is attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cellular processes such as proliferation and survival.
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It has been suggested that the compound can bind to specific receptors on cancer cells, altering signaling pathways that lead to cell death.
Case Studies
Several case studies have highlighted the potential applications of 5-amino-3-chloro-1,2-thiazole-4-carbonitrile:
- Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively inhibited both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
- Cancer Research : In a study published in Cancer Letters, researchers reported that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-3-chloro-1,2-thiazole-4-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions using functionalized nitriles as precursors. For example, microwave-assisted synthesis under controlled temperature (80–120°C) and solvent-free conditions has been shown to enhance reaction efficiency and reduce byproducts . Classical methods often require halogenated solvents (e.g., chloroform) and prolonged reaction times, which may introduce impurities. Characterization via HPLC and mass spectrometry is critical to confirm purity (>95%) .
Q. How can researchers validate the structural integrity of 5-amino-3-chloro-1,2-thiazole-4-carbonitrile using spectroscopic techniques?
- Methodological Answer :
- NMR : The nitrile group (C≡N) appears as a sharp singlet at ~110–120 ppm in NMR, while the thiazole ring protons resonate between δ 7.0–8.5 in NMR .
- IR : Stretching vibrations for C≡N (2240–2260 cm) and N-H (3300–3500 cm) confirm functional groups .
- X-ray crystallography is recommended for resolving ambiguities in stereochemistry or substituent positioning .
Q. What are the key reactivity patterns of the nitrile and amino groups in this compound?
- Methodological Answer : The nitrile group undergoes nucleophilic addition reactions (e.g., with hydroxylamine to form amidoximes) or cycloaddition to generate tetrazole derivatives, as demonstrated in analogous thiadiazole systems . The amino group participates in Schiff base formation or acylation, but steric hindrance from the thiazole ring may require activating agents like DCC/DMAP .
Advanced Research Questions
Q. How can computational chemistry optimize the design of derivatives for targeted biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : DFT studies (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites via Fukui indices. For example, the C-4 carbonitrile group is highly electrophilic, making it reactive toward nucleophilic agents .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., COX-2 or antimicrobial enzymes). Docking scores correlate with experimental IC values in related triazole-thiadiazole hybrids .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical and biological properties?
- Methodological Answer :
- Chlorine Substitution : The 3-chloro group enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability. This is critical for antimicrobial or anticancer activity, as seen in chlorinated thiadiazole derivatives .
- Amino Group Functionalization : Acylation or alkylation reduces polarity, potentially enhancing CNS penetration. Comparative studies on 5-amino-3-chloro-1,2-thiazole-4-carbonitrile vs. its acetylated derivative show a 2–3× increase in bioavailability .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in IC values (e.g., antimicrobial assays) often arise from:
- Assay Conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or incubation times. Standardize using CLSI guidelines .
- Solubility Issues : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
- Structural Analogues : Compare activity with 5-phenyl or 5-(thiophen-2-yl) derivatives to isolate substituent effects .
Key Challenges & Recommendations
- Synthetic Scalability : Microwave-assisted methods reduce side reactions but require specialized equipment .
- Toxicity Profiling : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies .
- Data Reproducibility : Share crystallographic data (CCDC) and NMR spectra in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
